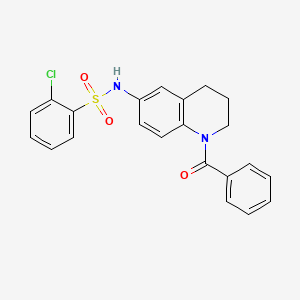

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-2-chlorobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O3S/c23-19-10-4-5-11-21(19)29(27,28)24-18-12-13-20-17(15-18)9-6-14-25(20)22(26)16-7-2-1-3-8-16/h1-5,7-8,10-13,15,24H,6,9,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYYGMLSDRNGILN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide typically involves the reaction of 1-benzoyl-1,2,3,4-tetrahydroquinoline with 2-chlorobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to facilitate the formation of the sulfonamide bond. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: The chlorine atom in the benzenesulfonamide moiety can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide can be compared to related tetrahydroquinoline derivatives reported in the literature. Key analogs and their distinguishing features are outlined below:

Table 1: Structural and Functional Comparison of Tetrahydroquinoline Derivatives

Key Observations:

Core Modifications: The target compound retains the saturated 1,2,3,4-tetrahydroquinoline core, unlike ICD (), which uses an indole-carboxamide scaffold. The 2-oxo modification in analogs (e.g., ) introduces a hydrogen-bond acceptor, which is absent in the target compound. This may alter target selectivity .

Substituent Effects: The 2-chlorobenzenesulfonamide group in the target compound contrasts with the carboxamide or carboximidamide groups in analogs. The benzoyl group at position 1 increases lipophilicity (calculated logP ~3.5) compared to the 2-(dimethylamino)ethyl group in compound 26 (logP ~1.8), which may influence membrane permeability .

The absence of a biphenyl or heterocyclic moiety in the target compound may limit dual-target activity but improve selectivity .

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods in , involving nitro-group reduction and sulfonamide coupling. However, the use of thionyl chloride for activation (as in ) may be critical for introducing the sulfonamide group .

Biological Activity

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-chlorobenzene-1-sulfonamide is a complex organic compound with potential biological applications. Its unique structure combines a benzoyl group, a tetrahydroquinoline moiety, and a sulfonamide functional group, which are known to confer various biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following IUPAC name:

- IUPAC Name : this compound

The molecular formula is , and its structure includes:

- A benzoyl group

- A tetrahydroquinoline ring

- A chlorobenzene sulfonamide moiety

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the sulfonamide group in this compound enhances its ability to inhibit bacterial growth. Studies have shown that related compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria through competitive inhibition of the enzyme dihydropteroate synthase, which is crucial for folate synthesis in bacteria.

Anticancer Properties

Recent investigations into the anticancer potential of tetrahydroquinoline derivatives suggest that this compound may induce apoptosis in cancer cells. The mechanism involves the modulation of various signaling pathways, including those related to cell cycle regulation and apoptosis. For instance, compounds similar to this compound have been shown to activate caspase pathways leading to programmed cell death in various cancer cell lines.

| Activity | Mechanism | References |

|---|---|---|

| Antimicrobial | Inhibition of dihydropteroate synthase | |

| Anticancer | Induction of apoptosis via caspase activation |

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in inflammatory processes or metabolic pathways. For example, sulfonamide derivatives are known to inhibit carbonic anhydrase and other key enzymes that play roles in physiological processes.

Case Study 1: Antimicrobial Efficacy

A study conducted on various sulfonamide derivatives demonstrated that compounds with similar structures to this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods.

Case Study 2: Cancer Cell Line Testing

In vitro testing on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that the compound significantly reduced cell viability at micromolar concentrations. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound compared to control groups.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Binding : The sulfonamide group likely binds competitively to enzymes involved in folate metabolism.

- Cell Signaling Modulation : The tetrahydroquinoline moiety may influence signaling pathways related to cell proliferation and survival.

Q & A

Q. Structural Analysis Workflow :

X-ray Crystallography : Single-crystal diffraction using SHELX (for refinement) and Mercury (for visualization) resolves bond lengths, angles, and packing interactions .

Spectroscopic Validation :

- NMR : - and -NMR confirm substituent positions (e.g., benzoyl vs. sulfonamide groups) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .

Advanced Considerations :

- Twinning/Disorder : SHELXL’s TWIN/BASF commands address twinning in crystals, common in flexible tetrahydroquinoline derivatives .

- Void Analysis : Mercury’s "Materials Module" identifies solvent-accessible voids, critical for stability assessments .

What biological targets are associated with this compound, and how are its inhibitory activities evaluated?

Q. Target Identification :

- Enzyme Assays : Testing against acetylcholinesterase (AChE) or cysteine proteases (e.g., FP-2/FP-3) via fluorometric or colorimetric assays (IC determination) .

- Receptor Binding : Radioligand displacement studies (e.g., -labeled antagonists) for G-protein-coupled receptors (GPCRs) .

Mechanistic Insights : - Dual Inhibition : Molecular dynamics (MD) simulations explain dual inhibitory behavior (e.g., binding to FP-2/FP-3 catalytic sites) .

- SAR Studies : Modifications at the benzoyl or sulfonamide groups alter hydrophobicity and potency. For example, 2,4-dichlorobenzyl substitutions enhance AChE inhibition .

How can researchers resolve contradictions in biological activity data for this compound?

Q. Data Conflict Mitigation :

Reproducibility Checks : Validate assay conditions (pH, temperature, co-solvents) using standardized protocols (e.g., NIH Assay Guidance Manual) .

Metabolite Interference : LC-MS/MS quantifies active metabolites that may contribute to off-target effects .

Structural Confirmation : Re-examine crystallographic data (e.g., ligand-binding poses in SHELX-refined structures) to confirm target engagement .

What computational methods support the design of derivatives with improved pharmacological profiles?

Q. Advanced Computational Strategies :

3D Pharmacophore Modeling : Tools like Schrödinger’s Phase identify critical interactions (e.g., hydrogen bonds with AChE’s catalytic triad) .

Docking/MD Simulations : AutoDock Vina or GROMACS predict binding affinities and stability of sulfonamide derivatives .

ADMET Prediction : SwissADME or ProTox-II assess solubility, CYP450 interactions, and toxicity risks early in design .

What are the stability considerations for this compound under experimental storage conditions?

Q. Stability Protocols :

- Thermal Stability : TGA/DSC analysis reveals decomposition points (>150°C typical for sulfonamides) .

- Photodegradation : Store in amber vials at –20°C to prevent light-induced cleavage of the benzoyl group .

- Hydrolytic Sensitivity : Avoid aqueous buffers at pH >8, which may hydrolyze the sulfonamide bond .

How is chiral purity ensured during synthesis, and what separation techniques are effective?

Q. Chiral Resolution Methods :

SFC Chromatography : Chiralpak AD-H columns with CO/isopropyl alcohol resolve enantiomers (e.g., (S)- vs. (R)-isomers) with >99% ee .

Crystallization-Induced Diastereomer Resolution : Use chiral auxiliaries (e.g., tartaric acid) to isolate enantiopure forms .

What safety protocols are recommended for handling this compound in laboratory settings?

Q. Safety Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.